molecular formula C12H15NO3 B7472159 (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone

(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7472159
M. Wt: 221.25 g/mol
InChI Key: MVMMTWFZMZWKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as HMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the natural product mitragynine, which is found in the leaves of the Mitragyna speciosa tree. HMP has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act on the mu-opioid receptor in a similar manner to traditional opioid drugs. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone may also interact with other neurotransmitter systems, such as the serotonin and dopamine systems, which could contribute to its effects on mood and anxiety.
Biochemical and Physiological Effects:
(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory effects. This compound has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been investigated for its potential use in treating a variety of conditions, including chronic pain, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for investigating the role of this receptor in various biological processes. However, one limitation of using (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone is its potential for abuse and addiction, which could limit its use in certain research settings.

Future Directions

There are several future directions for research on (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone, including investigating its potential use in treating addiction and withdrawal symptoms, as well as its effects on mood and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone and its potential interactions with other neurotransmitter systems. Finally, the development of new analogs of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone could lead to the discovery of even more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone involves several steps, including the reaction of mitragynine with pyrrolidine and formaldehyde. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The synthesis of (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been optimized over the years, resulting in a highly efficient and reproducible method.

Scientific Research Applications

(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has been used in a variety of scientific research applications, including the study of opioid receptors and pain pathways. This compound has been shown to have analgesic effects, making it a potential alternative to traditional opioid drugs. (2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone has also been investigated for its potential use in treating addiction and withdrawal symptoms, as well as for its effects on mood and anxiety.

properties

IUPAC Name

(2-hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-10-6-4-5-9(11(10)14)12(15)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMMTWFZMZWKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone

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